

# In-Depth Technical Guide: 1,10-Decanedioic-D16 Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,10-Decanedioic-D16 acid

Cat. No.: B1469528

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This technical guide provides a comprehensive overview of **1,10-Decanedioic-D16 acid**, a deuterated form of sebacic acid. The primary application of this stable isotope-labeled compound is as an internal standard for the precise quantification of endogenous sebacic acid in complex biological matrices. This guide covers its molecular properties, detailed experimental protocols for its use in mass spectrometry-based quantification, and the metabolic context of its non-deuterated analogue, sebacic acid.

## Core Molecular and Physical Properties

**1,10-Decanedioic-D16 acid** is a synthetic isotopologue of sebacic acid where sixteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a distinct mass difference, which is fundamental to its application in analytical chemistry, while maintaining nearly identical chemical and physical properties to its natural counterpart.

Property	Value	Citation
Molecular Formula	C10H2D16O4	[1]
Molecular Weight	218.35 g/mol	[1]
Synonyms	Decanedioic-d16 acid, Sebacic acid-d16	[1]
Physical Format	Neat (pure substance)	[1]
Unlabelled CAS Number	111-20-6 (Sebacic Acid)	[1]

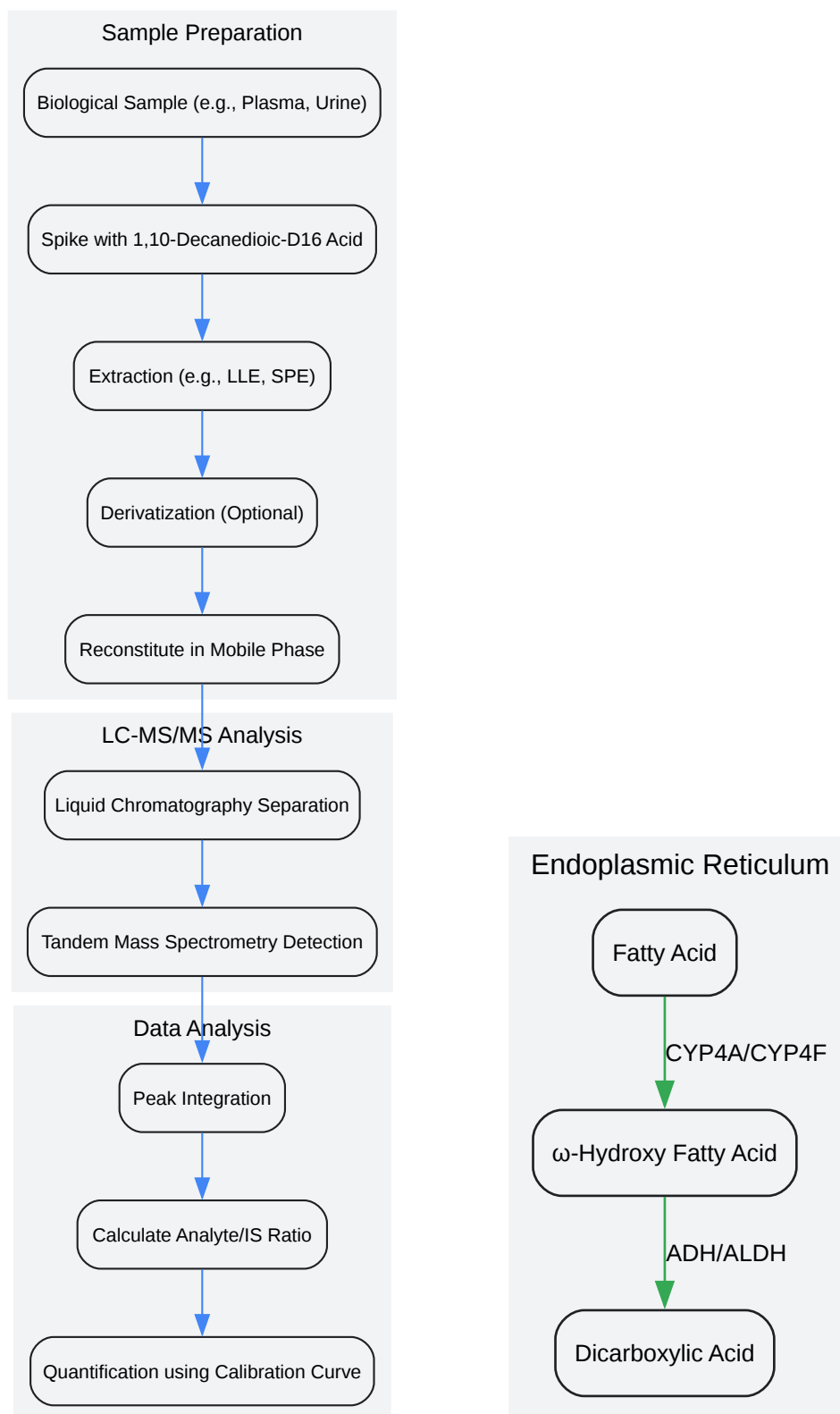
## Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of **1,10-Decanedioic-D16 acid** is as an internal standard in quantitative mass spectrometry, particularly in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The use of a stable isotope-labeled internal standard is considered the gold standard for accurate and precise quantification of analytes in complex biological samples such as plasma, urine, and tissue extracts.

The rationale for using a deuterated internal standard is to correct for variability that can be introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer. Since the deuterated standard has virtually identical chemical and physical properties to the analyte of interest (sebacic acid), it will behave similarly during extraction, derivatization, and chromatography. However, due to its higher mass, it can be distinguished by the mass spectrometer. By adding a known amount of **1,10-Decanedioic-D16 acid** to each sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, which provides a more accurate and reproducible measurement compared to using an external calibration curve alone.[2][3]

## Experimental Workflow for Quantification of Sebacic Acid

The following diagram illustrates a typical workflow for the quantification of sebacic acid in a biological sample using **1,10-Decanedioic-D16 acid** as an internal standard.



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## References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 1,10-Decanedioic-D16 Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1469528#1-10-decanedioic-d16-acid-molecular-weight>]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)